molecular formula C9H14N2 B1228254 N-(2-aminophenyl)-N-propylamine CAS No. 55899-42-8

N-(2-aminophenyl)-N-propylamine

Cat. No. B1228254
CAS RN: 55899-42-8
M. Wt: 150.22 g/mol
InChI Key: WHVUPKSFLNXRHY-UHFFFAOYSA-N
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Description

“N-(2-aminophenyl)-N-propylamine” is a derivative of 2-aminobiphenyl and N-(2-Aminophenyl)formamide . 2-Aminobiphenyl is an organic compound with the formula C6H5C6H4NH2. It is an amine derivative of biphenyl and is a colorless solid . N-(2-Aminophenyl)formamide has the molecular formula C7H8N2O .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-aminobiphenyl can be prepared by the hydrogenation of 2-nitrobiphenyl . An efficient method for synthesizing secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate has also been developed .


Molecular Structure Analysis

The molecular structure of similar compounds such as N-(2-Aminophenyl)formamide and 2-aminobiphenyl has been confirmed by different spectroscopic techniques (1H, 13C NMR, and LC-MS) and X-ray diffraction (XRD) studies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a novel design approach for cancer drug development by combination of breakpoint cluster Abl (Bcr-Abl) and HDAC inhibitory activity, two independent pharmacological activities, in one molecule has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as N-(2-Aminophenyl)formamide include a density of 1.3±0.1 g/cm3, boiling point of 358.0±25.0 °C at 760 mmHg, and a molar refractivity of 40.3±0.3 cm3 .

Scientific Research Applications

Synthesis of Secondary Amides

N-(2-aminophenyl)-N-propylamine: is utilized in the synthesis of secondary amides. An efficient method has been developed using this compound and phenyl isocyanate, where the leaving group can be recuperated as a carbonylated N-heterocycle. This process is significant in pharmaceutical applications due to its atom economy, practicality, and the one-pot two-step reaction approach .

Pharmaceutical Applications

The compound’s ability to form carbonylated N-heterocycles makes it valuable in the pharmaceutical industry. These heterocycles are often found in drugs and can be used to create various therapeutic agents .

Safety and Hazards

The safety data sheet for a similar compound, 2-Aminophenol, indicates that it may cause an allergic skin reaction, is suspected of causing genetic defects, and is harmful if swallowed or inhaled .

Future Directions

The future directions in the research of similar compounds involve the design and development of new drugs with antimicrobial activities. For instance, the combination of these heterocycles with amino acids and peptides is of special interest, as such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .

properties

IUPAC Name

2-N-propylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVUPKSFLNXRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407134
Record name N-(2-aminophenyl)-N-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminophenyl)-N-propylamine

CAS RN

55899-42-8
Record name N-(2-aminophenyl)-N-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-propylbenzene-1,2-diamine
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